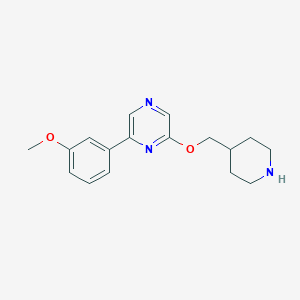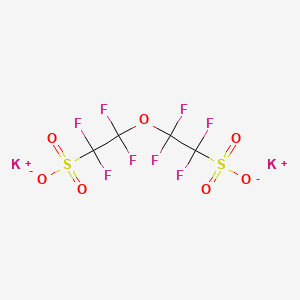
(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is a chiral amine compound with a pyridine ring attached to a propanamine chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method involves the reductive amination of 4-pyridinecarboxaldehyde with (S)-1-aminopropane. This reaction typically uses a reducing agent such as sodium cyanoborohydride in a solvent like methanol under mild conditions.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts to ensure the (S)-enantiomer is produced. This method often involves the use of chiral ligands and transition metal catalysts.
Industrial Production Methods
In industrial settings, the production of (S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently employed.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Conversion to piperidine derivatives.
Substitution: Introduction of halogens, azides, or other functional groups on the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the effects of chiral amines on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological targets.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is studied for its role as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which (S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(Aminomethyl)pyridine: A simpler analog lacking the chiral center.
1-(Pyridin-4-yl)ethanamine: A related compound with a shorter alkyl chain.
Uniqueness
(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is unique due to its chiral nature and the presence of both a pyridine ring and a propanamine chain. This combination of features allows for specific interactions with biological targets, making it valuable in both research and industrial applications.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
IUPAC Name |
(1S)-1-pyridin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBYFXNZLPFVEN-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=NC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B8002633.png)
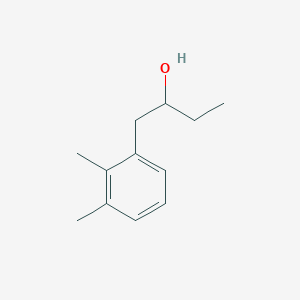
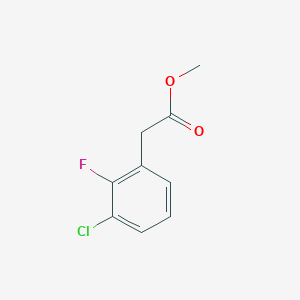
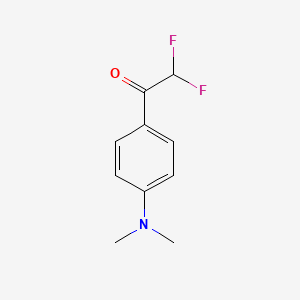
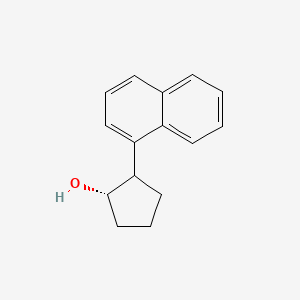

![4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid](/img/structure/B8002681.png)
![(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester dihydrochloride](/img/structure/B8002705.png)
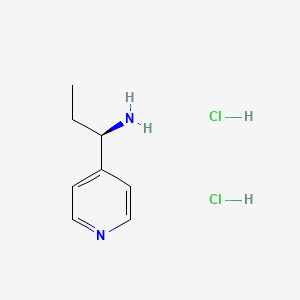
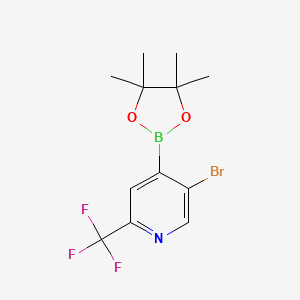
![sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B8002728.png)
